An In-Depth Technical Guide to the Chemical Properties and Applications of H-D-Lys(Boc)-OMe.HCl
An In-Depth Technical Guide to the Chemical Properties and Applications of H-D-Lys(Boc)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive overview of the chemical properties and applications of H-D-Lys(Boc)-OMe.HCl, a critical building block in modern peptide synthesis and drug discovery. As a chiral, orthogonally protected amino acid derivative, understanding its behavior is paramount for its effective utilization in the synthesis of complex peptides and other specialized molecules. This document provides not only a summary of its key characteristics but also detailed experimental protocols and the scientific rationale behind its use.
Core Molecular Attributes of H-D-Lys(Boc)-OMe.HCl
H-D-Lys(Boc)-OMe.HCl, or (R)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, is a derivative of the amino acid D-lysine. Its structure is characterized by three key functionalities, each playing a distinct role in its synthetic applications: a free amine at the alpha-carbon, a methyl ester protecting the carboxyl group, and a tert-butyloxycarbonyl (Boc) group protecting the epsilon-amino group of the side chain.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₅ClN₂O₄ | |
| Molecular Weight | 296.79 g/mol | |
| Appearance | White to off-white solid/powder | [1] |
| CAS Number | 66494-53-9 | [2] |
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid.
Physicochemical Properties: Solubility and Stability
A thorough understanding of the solubility and stability of H-D-Lys(Boc)-OMe.HCl is essential for its proper storage and use in reactions.
Solubility:
Stability and Storage:
For long-term storage, it is recommended to keep H-D-Lys(Boc)-OMe.HCl in a cool, dry place. As a solid, it can be stored at room temperature. For extended periods, storage at -20°C is advisable to minimize any potential degradation.
The Strategic Role in Peptide Synthesis
The unique trifunctional nature of H-D-Lys(Boc)-OMe.HCl makes it a valuable reagent in solution-phase and solid-phase peptide synthesis. The orthogonal protection strategy is central to its utility.
Key Reactions and Experimental Protocols
The following sections provide detailed, field-tested protocols for the primary transformations involving H-D-Lys(Boc)-OMe.HCl.
Peptide Coupling: Formation of the Amide Bond
The free α-amine of H-D-Lys(Boc)-OMe.HCl allows for its coupling to the C-terminus of a growing peptide chain or an N-protected amino acid. A standard and reliable method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). HOBt acts as a racemization suppressant and improves coupling efficiency.
Experimental Protocol: EDC/HOBt Coupling
This protocol describes the coupling of an N-Boc protected amino acid to the free α-amine of H-D-Lys(Boc)-OMe.HCl.
Materials:
-
H-D-Lys(Boc)-OMe.HCl
-
N-Boc-protected amino acid (e.g., Boc-Phe-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization of the Amine:
-
Dissolve H-D-Lys(Boc)-OMe.HCl (1.0 eq.) in anhydrous DCM or DMF.
-
Add DIPEA (1.1 eq.) to the solution and stir at room temperature for 20-30 minutes. This deprotonates the amine hydrochloride to the free amine, which is necessary for the coupling reaction.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve the N-Boc-protected amino acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC.HCl (1.2 eq.) to the cooled solution and stir for 15-20 minutes at 0 °C. This forms a highly reactive HOBt-ester intermediate.
-
-
Coupling Reaction:
-
To the activated carboxylic acid solution, add the neutralized amine solution from step 1.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Deprotection of the ε-Amino Group
The Boc protecting group on the side chain is stable to the conditions of peptide coupling but can be selectively removed under acidic conditions. This allows for subsequent modification of the lysine side chain, such as branching or the attachment of labels. The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent.
Experimental Protocol: Boc Deprotection with HCl in Dioxane
This protocol describes a reliable method for the removal of the Boc group.[3][4]
Materials:
-
Boc-protected lysine derivative
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous diethyl ether
-
Anhydrous 1,4-dioxane (if needed for dissolution)
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected lysine derivative in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask. If the substrate is soluble in the HCl/dioxane solution, it can be added directly.
-
Cool the flask to 0 °C in an ice bath.
-
-
Deprotection:
-
Slowly add the 4 M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl per Boc group) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Upon completion, remove the solvent and excess HCl by rotary evaporation under reduced pressure.
-
To the resulting residue, add cold, anhydrous diethyl ether to precipitate the deprotected amine as its hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Spectroscopic Characterization
¹H NMR Spectroscopy (Expected Chemical Shifts):
The proton NMR spectrum would be expected to show characteristic signals for the various protons in the molecule. The exact chemical shifts will be influenced by the solvent used. For reference, the ¹H NMR spectrum of the related α-Fmoc-ε-Boc-lysine shows distinct signals for the different methylene groups of the lysine backbone and the protecting groups.[5]
¹³C NMR Spectroscopy (Expected Chemical Shifts):
The carbon NMR would display distinct signals for each of the 12 unique carbon atoms in the molecule. The carbonyl carbons of the ester and the carbamate would appear downfield, while the aliphatic carbons of the lysine side chain and the Boc group would be found upfield. Data for the related Fmoc-L-Lys(Boc)-OH-13C can be used as a reference for expected chemical shift ranges.[6]
Infrared (IR) Spectroscopy (Expected Absorption Bands):
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
-
N-H stretching: Around 3300-3400 cm⁻¹ (from the amine and amide).
-
C-H stretching: Around 2850-3000 cm⁻¹.
-
C=O stretching (ester): Around 1740 cm⁻¹.
-
C=O stretching (Boc carbamate): Around 1690-1710 cm⁻¹.
-
N-H bending: Around 1520-1540 cm⁻¹.
For comparison, the FTIR spectrum of Fmoc-Lys(Boc)-OH shows characteristic peaks for these functional groups.[7]
Mass Spectrometry (Expected Fragmentation):
In mass spectrometry, the molecular ion peak would be expected. Common fragmentation patterns for N-Boc protected amino acid esters would involve the loss of the Boc group (a neutral loss of 100 Da) or cleavage at the ester functionality.
Synthesis of H-D-Lys(Boc)-OMe.HCl
The synthesis of H-D-Lys(Boc)-OMe.HCl can be achieved from D-lysine. A common strategy involves the selective protection of the ε-amino group followed by esterification of the carboxylic acid. A patent describes a method for the synthesis of the L-isomer, which can be adapted for the D-isomer.[8] The general approach involves the selective liberation of the α-amino group of lysine methyl ester hydrochloride in a buffered system, which then allows for the selective reaction of the ε-amino group with Boc anhydride.
Conclusion
H-D-Lys(Boc)-OMe.HCl is a cornerstone reagent for the synthesis of peptides and other complex molecules where the stereochemistry and selective functionalization of a lysine residue are critical. Its well-defined chemical properties and the robust protocols for its use in peptide coupling and deprotection reactions make it an indispensable tool for researchers in chemistry, biology, and medicine. The information and protocols provided in this guide are intended to empower scientists to utilize this versatile building block with confidence and precision in their research endeavors.
References
- This reference is not available in the provided search results.
- PubChem. (n.d.). Fmoc-Lys(Boc)-OH. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (2013). Electronic Supplementary Information.
- Chem-Impex. (n.d.). Nε-Boc-L-lysine methyl ester hydrochloride.
- MedChemExpress. (n.d.). Fmoc-Lys-OMe.HCl.
- Google Patents. (n.d.). CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride.
- Sigma-Aldrich. (n.d.). H-Lys(Boc)-OMe hydrochloride.
- ResearchGate. (n.d.). 1 H NMR spectra of α -Fmoc- ε - t -Boc-lysine micelles with or without....
- Santa Cruz Biotechnology. (n.d.). Boc-Lys-OMe.HCl.
- Aapptec Peptides. (n.d.). H-D-Lys(Boc)-OMe HCl [66494-53-9].
- Zhang, L., et al. (2006). Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)
- Tokyo Chemical Industry Co., Ltd. (n.d.). H-Lys(Boc)-OMe.HCl.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341.
- ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- PubMed. (2006). Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide.
- This reference is not available in the provided search results.
- Tongsheng Amino Acid. (n.d.). China 2389-48-2 Lys(Boc)-ome.HCL manufacturer.
- MedchemExpress.com. (n.d.). Fmoc-L-Lys (Boc)-OH- 13 C (Synonyms...).
- APExBIO. (n.d.). Fmoc-Lys(Boc)-OH - Protected Amino Acid for Peptide Synthesis.
- Aapptec Peptides. (n.d.). H-Lys(Boc)-OMe HCl [2389-48-2].
- ChemicalBook. (n.d.). Boc-Lys-OH(13734-28-6) 13C NMR spectrum.
- ChemicalBook. (n.d.). Fmoc-Lys(Boc)-OH(71989-26-9)FT-IR.
- Bachem. (n.d.). Boc-Lys-OMe.
- Sigma-Aldrich. (n.d.). H-Lys(Boc)-OMe hydrochloride.
- TCI Chemicals. (n.d.). H-Lys(Boc)-OMe.HCl.
- Sigma-Aldrich. (n.d.). H-Lys(Boc)-OMe hydrochloride Certificates of Analysis.
- This reference is not available in the provided search results.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride - Google Patents [patents.google.com]
